Vatiquinona
Descripción general
Descripción
Pertenece a la clase de fármacos de la para-benzoquinona y es un potente inhibidor de la 15-lipooxigenasa, una enzima implicada en el estrés oxidativo y la inflamación . La vatiquinona ha demostrado ser prometedora en el tratamiento de afecciones como la ataxia de Friedreich, la retinopatía, el síndrome de Rett y la pérdida auditiva inducida por el ruido .
Aplicaciones Científicas De Investigación
La vatiquinona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la vatiquinona involucra varias vías clave:
Síntesis de glutatión: La this compound aumenta la síntesis de glutatión, un antioxidante crítico en la defensa celular contra el estrés oxidativo.
Control metabólico: Optimiza el control metabólico al mejorar la expresión de elementos genéticos involucrados en el metabolismo energético.
Regulación del transporte de electrones: La this compound actúa en las mitocondrias para regular el transporte de electrones, mejorando así la producción de energía celular.
Inhibición de la 15-lipooxigenasa: Al inhibir la 15-lipooxigenasa, la this compound reduce la inflamación y el estrés oxidativo, que están implicados en diversas enfermedades.
Compuestos similares:
Alfa-tocotrienol: El precursor de la this compound, también una forma de vitamina E con propiedades antioxidantes.
Coenzima Q10: Otro compuesto de quinona involucrado en el transporte de electrones mitocondrial y la producción de energía.
Idebenona: Un análogo sintético de la coenzima Q10, utilizado para fines terapéuticos similares.
Singularidad de la this compound: La this compound es única debido a su doble función en aumentar la síntesis de glutatión e inhibir la 15-lipooxigenasa, lo que la convierte en un potente agente terapéutico para afecciones que involucran estrés oxidativo e inflamación . Su capacidad para atacar múltiples vías simultáneamente la distingue de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
It targets NADPH quinone oxidoreductase 1 (NQO1), helping to increase the biosynthesis of glutathione, a compound essential for the control of oxidative stress .
Cellular Effects
It has demonstrated clinically relevant benefits across multiple end points in patients with Friedreich ataxia (FA) in a global phase 3 MOVE-FA trial .
Molecular Mechanism
The mechanism of action of vatiquinone involves augmenting the synthesis of glutathione, optimizing metabolic control, enhancing the expression of genetic elements critical for cellular management of oxidative stress, and acting at the mitochondria to regulate electron transport . It inhibits 15-LO enzyme activity via direct reduction of the active site Fe 3+ to its inactive Fe 2+ state, thus preventing cellular lipid oxidation and subsequent ferroptotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, vatiquinone has shown to provide no benefit to survival in two mouse models of disease, but may prevent seizures in the Ndufs4 (-/-) model . In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body and cleared from most tissues by 24h post-dose following a single oral dose of 14C-vatiquinone .
Dosage Effects in Animal Models
The effects of vatiquinone on animal models have not yet been reported . Clinical data support a favourable safety profile of vatiquinone with no dose-limiting toxicities reported to date .
Metabolic Pathways
Vatiquinone is involved in the regulation of oxidative stress, which is disturbed in people with FA .
Transport and Distribution
In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body following a single oral dose of 14C-vatiquinone . Following oral administration, vatiquinone was the dominant circulating component in rats and dogs but was minor in human subjects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La vatiquinona se sintetiza mediante un proceso de varios pasos que comienza con el alfa-tocotrienol, una forma natural de la vitamina E . La síntesis implica la oxidación del alfa-tocotrienol para formar la estructura de quinona, seguida de varios pasos de purificación para obtener el producto final .
Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para cumplir con los estándares reglamentarios .
Análisis De Reacciones Químicas
Tipos de reacciones: La vatiquinona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse aún más para formar varios derivados de quinona.
Reducción: Puede reducirse a formas de hidroquinona en condiciones específicas.
Sustitución: La this compound puede experimentar reacciones de sustitución, particularmente en el anillo de quinona.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinona e hidroquinona, que tienen diferentes actividades biológicas y aplicaciones .
Comparación Con Compuestos Similares
Alpha-Tocotrienol: The precursor of vatiquinone, also a form of vitamin E with antioxidant properties.
Coenzyme Q10: Another quinone compound involved in mitochondrial electron transport and energy production.
Idebenone: A synthetic analog of coenzyme Q10, used for similar therapeutic purposes.
Uniqueness of Vatiquinone: Vatiquinone is unique due to its dual role in augmenting glutathione synthesis and inhibiting 15-lipoxygenase, making it a potent therapeutic agent for conditions involving oxidative stress and inflammation . Its ability to target multiple pathways simultaneously sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOVHERIIMJMDG-XZXLULOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153231 | |
Record name | Vatiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213269-98-7 | |
Record name | Vatiquinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatiquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11917 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vatiquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATIQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?
A1: Vatiquinone functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, vatiquinone can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.
Q2: What is the evidence for the clinical efficacy of vatiquinone in treating Friedreich ataxia?
A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted vatiquinone as a potential treatment option . Patients treated with vatiquinone demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that vatiquinone might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.
Q3: Has vatiquinone shown promise in treating other conditions besides Friedreich ataxia?
A5: Vatiquinone is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, vatiquinone has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for vatiquinone beyond Friedreich ataxia.
- [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:
- [2] Clinical Drug‐Drug Interaction Between Vatiquinone, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:
- [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:
- [4] Quinones as Neuroprotective Agents:
- [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.